Product packaging for 1H-Thieno[2,3-d]pyrimidine-2,4-dithione(Cat. No.:CAS No. 18740-44-8)

1H-Thieno[2,3-d]pyrimidine-2,4-dithione

Cat. No.: B172848
CAS No.: 18740-44-8
M. Wt: 200.3 g/mol
InChI Key: IWSVHISYCVPHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Thieno[2,3-d]pyrimidine-2,4-dithione is a chemical scaffold of significant interest in medicinal chemistry and antibacterial research. Compounds within the thieno[2,3-d]pyrimidine class have demonstrated potent activity against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) as well as vancomycin-resistant enterococci (VRE), with MIC values reported in the literature for similar derivatives ranging from 2–16 mg/L . The mechanism of action for this class of antibacterial agents is distinct and not related to any clinically used antibiotic, making it a promising scaffold for the development of novel therapeutic agents to address the growing threat of antibiotic resistance . In vitro cytotoxicity and hemolytic activity assessments of related active compounds have shown promising selectivity, with low toxicity against mammalian cells and very low hemolysis rates, suggesting a potential for a favorable safety profile in research contexts . Thienopyrimidine derivatives are also known to be explored for other therapeutic areas, including antiviral and anticancer activities, highlighting the versatility of this heterocyclic system . This product is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2S3 B172848 1H-Thieno[2,3-d]pyrimidine-2,4-dithione CAS No. 18740-44-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18740-44-8

Molecular Formula

C6H4N2S3

Molecular Weight

200.3 g/mol

IUPAC Name

1H-thieno[2,3-d]pyrimidine-2,4-dithione

InChI

InChI=1S/C6H4N2S3/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10)

InChI Key

IWSVHISYCVPHKJ-UHFFFAOYSA-N

SMILES

C1=CSC2=C1C(=S)NC(=S)N2

Canonical SMILES

C1=CSC2=C1C(=S)NC(=S)N2

Synonyms

Thieno[2,3-d]pyriMidine-2,4(1H,3H)-dithione

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 1h Thieno 2,3 D Pyrimidine 2,4 Dithione Derivatives

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental transformations for modifying the thieno[2,3-d]pyrimidine (B153573) core, enabling the introduction of various functional groups at the sulfur and nitrogen atoms. These reactions are crucial for building molecular complexity and for structure-activity relationship studies in medicinal chemistry.

The sulfur atoms of the dithione moieties in 1H-thieno[2,3-d]pyrimidine-2,4-dithione are highly nucleophilic and readily undergo S-alkylation. This reactivity allows for the introduction of a wide range of substituents at the C2 and C4 positions.

For instance, the reaction of 6-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine carbohydrazide (B1668358) with carbon disulfide yields a 2-mercapto derivative. Subsequent treatment of this intermediate with methyl iodide in the presence of a base like sodium methoxide (B1231860) results in the corresponding 2-methylthio-1,3,4-oxadiazol-5-yl derivative, demonstrating a straightforward S-methylation. researchgate.net Another example involves the S-alkylation of 2-ethylmercapto-4-phenyl-6-substituted-thieno[2,3-d]pyrimidines with various alkyl halides, such as ethyl iodide, in the presence of sodium acetate (B1210297) to yield the corresponding S-alkylated products. researchgate.net

These S-alkylation reactions are not limited to simple alkyl groups. The synthesis of S-glycoside analogues of thieno[2,3-d]pyrimidine-2,4-dithiones has also been reported, highlighting the versatility of this reaction for creating more complex molecules. nih.gov

Table 1: Examples of S-Alkylation Reactions

Starting Material Reagent Product Reference
6-(2,3-dihydro-2-mercapto-1,3,4-oxadiazol-5-yl)-4-methyl-5-(1-pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine Methyl iodide / Sodium methoxide 6-(2-methylthio-1,3,4-oxadiazol-5-yl)-4-methyl-5-(1-pyrrolyl)-2-phenyl-thieno[2,3-d]pyrimidine researchgate.net
4-Amino-6-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile Ethyl iodide / Sodium acetate 5-Amino-2-ethylmercapto-4-phenyl-6-cyanothieno[2,3-d]pyrimidine researchgate.net

N-acylation is another key transformation used to modify thieno[2,3-d]pyrimidine derivatives, particularly those bearing amino groups. This reaction is often employed to introduce amide functionalities, which can participate in various biological interactions.

In the synthesis of thieno[2,3-d] nih.govnih.govscielo.brtriazolo[1,5-a]pyrimidine derivatives, acylation is a key step. For example, after the formation of a triazole ring fused to the thieno[2,3-d]pyrimidine core, subsequent acylation reactions can be performed to introduce acyl groups. nih.gov Research on related thieno[2,3-b]pyrazines has also shown that N-acylation of the dihydro precursors with acyl chlorides is a viable transformation. researchgate.net While not directly on the dithione, the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones often starts from 2-aminothiophenes, which are acylated with various acyl chlorides as a crucial step in constructing the pyrimidine (B1678525) ring. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a powerful tool for the functionalization of the thieno[2,3-d]pyrimidine ring system, especially when a halogen atom is present on the pyrimidine ring. This allows for the introduction of a wide variety of substituents, which is essential for developing compounds with desired chemical and biological properties.

Halogen atoms, particularly chlorine, at the C4 position of the thieno[2,3-d]pyrimidine ring are excellent leaving groups for nucleophilic substitution reactions. These chloro derivatives are typically synthesized by treating the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines with a chlorinating agent like phosphoryl chloride (POCl₃). nih.govnih.gov

The reactivity of halogens in displacement reactions is a well-established principle, where a more reactive halogen can displace a less reactive one. savemyexams.comrsc.org In the context of thienopyrimidines, the 4-chloro group is found to be critical for certain biological activities, and its displacement is a key synthetic strategy. nih.gov For instance, in 2,4-dichlorothieno[3,2-d]pyrimidine, the chlorine at the C4-position is preferentially substituted by nucleophiles like ammonia, while the C2-chloro group remains unreactive under similar conditions. nih.gov

Table 2: Synthesis of 4-Chlorothieno[2,3-d]pyrimidines

Starting Material Reagent Product Reference
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines Phosphoryl chloride (POCl₃) 4-Chlorothieno[2,3-d]pyrimidines nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives Phosphoryl chloride (POCl₃) 4-Chlorinated thieno[2,3-d]pyrimidine derivatives nih.gov

The activated 4-chloro-thieno[2,3-d]pyrimidine derivatives readily react with a variety of nucleophiles, leading to a diverse range of substituted products. This has been extensively exploited in the synthesis of novel compounds for biological evaluation.

Common nucleophiles include primary and secondary amines. For example, 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines have been synthesized by reacting 4-chlorothieno[2,3-d]pyrimidines with various amines. nih.gov Similarly, the introduction of morpholine (B109124) has been achieved through the nucleophilic substitution of a 4-chloro derivative. nih.gov Other nitrogen-based nucleophiles that have been successfully introduced include N-methylpiperazine, N-phenylpiperazine, and 1,3-propanediamine. nih.gov The condensation of 2-(methylthio)-1,3,4-oxadiazol-5-yl derivatives with appropriate secondary amines also demonstrates this type of transformation. researchgate.net

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions involving the thieno[2,3-d]pyrimidine skeleton provide pathways to more complex, polycyclic heterocyclic systems. These reactions expand the structural diversity of thienopyrimidine derivatives, leading to novel scaffolds with potential applications in materials science and medicinal chemistry.

Thienopyrimidine derivatives have been shown to react with dienophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and ethyl propiolate. These reactions proceed through cycloaddition pathways to form new fused ring systems like thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene) acetates. nih.gov

Annulation, the formation of a new ring onto an existing one, is another important strategy. A Dieckmann-type cyclization has been utilized to construct a cyclohexanone (B45756) ring fused to the thienopyrimidine core. rsc.orgresearchgate.net Furthermore, Dimroth rearrangement has been employed as a key step in the synthesis of certain thieno[2,3-d]pyrimidine derivatives. scielo.br The versatility of the thienopyrimidine scaffold is also highlighted by its use in intramolecular cyclization reactions to form fused pyrazole (B372694) and pyrimidine rings. researchgate.net

Formation of Fused Heterocyclic Systems from Thienopyrimidine Precursors (e.g., Pyrimido[4',5':4,5]thieno[2,3-d]pyrimidines)

The synthesis of pyrimido[4',5':4,5]thieno[2,3-d]pyrimidines from thieno[2,3-d]pyrimidine precursors showcases the utility of this scaffold in creating intricate heterocyclic architectures. One approach involves the cyclization of 7-amino-8-imino-pyrimido[3,2:4,5]thieno[2,3-d]pyrimidine with various isothiocyanates in refluxing pyridine (B92270). researchgate.net This reaction leads to the formation of 2-(substituted-amino)-pyrimido[',':4,5]thieno[3,2-e] researchgate.netnih.govrsc.orgtriazolo[1,5-c]pyrimidines. researchgate.net

Another strategy utilizes the enaminone derivative, 6-(3-dimethylamino-acryloyl)-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine, which upon cyclization with guanidine (B92328) compounds in the presence of a basic catalyst, yields 6-(2-substituted-pyrmidin-6-yl)-2-phenylthieno[2,3-d]pyrimidines. researchgate.net Furthermore, intramolecular cyclization of 7-amino-8-imino-pyrimido[3,2:4,5]thieno[2,3-d]pyrimidine with reagents like 1,3-dibromopropane (B121459) or Mannich bases under basic conditions results in the formation of (tri)dihydropyrimido[,':4,5]thieno[3,2:4,5]pyrimido[1,6-b] researchgate.netnih.govrsc.orgtriazepines. researchgate.net

These synthetic routes highlight the versatility of the thieno[2,3-d]pyrimidine core in generating a diverse range of fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Derivatization for Pharmacological Relevance and Structural Diversity

The this compound scaffold is a valuable starting point for the synthesis of derivatives with a wide spectrum of pharmacological activities. The presence of the reactive thione groups allows for various modifications, leading to compounds with enhanced biological profiles.

Research has demonstrated that new thienopyrimidine derivatives synthesized from this compound exhibit potential as antiviral and antibacterial agents. nih.gov Specifically, certain synthesized derivatives showed complete inhibition of viral or bacterial growth at concentrations of 128 mg/mL or less. nih.gov The derivatization often involves linking heterocyclic substituents to the C-2 position of the thienopyrimidine nucleus. nih.gov

Furthermore, the thieno[2,3-d]pyrimidine core has been extensively explored for its anticancer properties. alliedacademies.orgmdpi.com For instance, a series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against a human breast cancer cell line (MCF7). alliedacademies.org Several of these compounds exhibited higher anti-breast cancer activity than the reference drug, Doxorubicin. alliedacademies.org The most potent compounds featured substitutions at the 3-position with various sulfa drugs and retained a thione moiety at the 2-position. alliedacademies.org

The structural diversity achieved through derivatization is crucial for tuning the pharmacological properties of these compounds. Modifications can influence factors such as solubility, bioavailability, and target-binding affinity, ultimately leading to the development of more effective therapeutic agents.

Table 1: Pharmacological Activity of this compound Derivatives

Compound Type Pharmacological Activity Key Findings Reference
C-2 Substituted Thienopyrimidines Antiviral, Antibacterial Complete inhibition at ≤ 128 mg/mL for some derivatives. nih.gov
3-Substituted-2-thioxo-thieno[2,3-d]pyrimidines Anticancer (Breast Cancer) Several compounds showed higher activity than Doxorubicin. alliedacademies.org
Fused Pyrimido[4',5':4,5]thieno[2,3-d]pyrimidines Precursors for complex heterocycles Versatile synthons for novel fused ring systems. researchgate.net

Structure Activity Relationship Sar Studies of 1h Thieno 2,3 D Pyrimidine 2,4 Dithione Analogues

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling helps identify the essential structural features of a molecule required for its biological activity. For thieno[2,3-d]pyrimidine (B153573) analogues, the arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings is crucial for target interaction.

Modifications at various positions of the thieno[2,3-d]pyrimidine core have profound effects on the biological activity and target selectivity of the resulting analogues.

C-2 Position: Substituents at this position significantly influence activity. For instance, in a series of PI3K inhibitors, the presence of a 3-hydroxyphenyl group at the C-2 position of the thienopyrimidine scaffold was found to be crucial for potent enzymatic activity against PI3Kβ and PI3Kγ isoforms ccspublishing.org.cn. Another study revealed that incorporating a dithiocarbamate (B8719985) side chain at the C2 position resulted in derivatives with cytotoxic effects on human lung and colon cancer cell lines nih.gov. Furthermore, substituting this position with various heterocyclic rings, either directly or via a spacer, has been explored for antiviral and antimicrobial activities researchgate.net.

C-4 Position: The C-4 position is a key site for modification, often accommodating amino substituents. Studies on Dopamine (B1211576) D2 receptor (D2R) modulators showed that introducing secondary and tertiary amino groups at this position, combined with various substituents at the C-5/C-6 positions, yielded compounds with diverse pharmacological profiles, including negative allosteric modulators and partial agonists nih.gov. The morpholine (B109124) moiety at the C-4 position is considered a critical feature for PI3K inhibitory activity, as it is believed to bind with a valine residue in the hinge region of the enzyme daneshyari.com.

C-5 Position: The C-5 position is also important for modulating activity. In the development of Gonadotropin-releasing hormone (GnRH) receptor antagonists, a 2-(2-pyridyl)ethyl group attached to a 5-aminomethyl functionality was identified as a key feature for high receptor binding affinity nih.gov.

C-6 Position: Substitutions at the C-6 position often influence potency and selectivity. For GnRH antagonists, hydrophobic substituents on a 6-(4-aminophenyl) group were found to be preferable for activity nih.gov. In another series targeting epidermal growth factor receptor (EGFR) tyrosine kinase, the substitution pattern in the 6-aryl ring was shown to strongly influence the in vitro activity rsc.org. Exploration of different substitution patterns at both the C-5 and C-6 positions has been a strategy to optimize the potency of inhibitors against targets like Helicobacter pylori nih.gov.

Table 1: Impact of Substituents at Different Positions of the Thienopyrimidine Core on Biological Activity
PositionSubstituent TypeBiological Target/ActivityKey FindingReference
C-23-HydroxyphenylPI3Kβ, PI3KγEnhances inhibitory activity. ccspublishing.org.cn
C-2DithiocarbamateAnticancer (A549, HCT-116 cells)Confers cytotoxic effects. nih.gov
C-4MorpholinePI3KEssential for binding to the hinge region. daneshyari.com
C-4Secondary/Tertiary AminesDopamine D2 ReceptorLeads to diverse pharmacology (NAMs, agonists). nih.gov
C-52-(2-pyridyl)ethyl on 5-aminomethylGnRH ReceptorKey feature for high binding affinity. nih.gov
C-6Hydrophobic groups on 6-(4-aminophenyl)GnRH ReceptorPreferred for potent antagonism. nih.gov

Fusing additional rings to the thieno[2,3-d]pyrimidine core can constrain the molecule's conformation, potentially leading to increased potency and selectivity. The size of the fused ring plays a significant role in how the molecule fits into the target's binding pocket.

Research has shown that thieno[2,3-d]pyrimidines containing a fused cyclohexane ring can exhibit promising inhibitory properties against phosphodiesterase 4B (PDE4B) nih.gov. The synthesis of these complex structures often involves building the thienopyrimidine ring first, followed by the construction of the cyclohexanone (B45756) moiety and then the final fused heterocyclic ring nih.gov. Similarly, the synthesis of constrained thieno[2,3-d]pyrimidinedione derivatives, where the thiophene (B33073) ring is part of a larger saturated ring system (like a substituted cyclohexane), has been undertaken to develop novel antibacterial agents ingentaconnect.com. The development of 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives, which feature a fused benzene ring (leading to a cyclohexane in its saturated form), has also been explored for anticancer applications mdpi.com. These studies indicate that fusing carbocyclic rings of varying sizes to the C-5 and C-6 positions is a viable strategy for modulating the pharmacological profile of thienopyrimidine analogues.

Impact of Substituent Electronic and Steric Effects on Biological Activity

The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents are critical determinants of a compound's biological activity. These factors influence the molecule's ability to form key interactions with its target and affect its pharmacokinetic properties.

For example, studies on the cytotoxic activity of thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line found that a compound bearing an electron-withdrawing meta-chlorophenyl group (m-ClPh) exhibited higher potency than other analogues daneshyari.com. This enhanced activity was attributed to the presence of a p-π conjugation effect daneshyari.com. Conversely, the SAR for GnRH receptor antagonists indicated that hydrophobic (lipophilic) substituents were preferred at the 6-(4-aminophenyl) group, highlighting the importance of non-polar interactions for receptor binding. The steric bulk of substituents is also a key factor. In the development of CDK4 inhibitors, it was found that bulky groups at the R1 position could enhance inhibitory activity, whereas bulky groups at the R3 position had a detrimental effect.

Correlation between Structural Modifications and Specific Molecular Target Interactions

A primary goal of SAR studies is to understand how specific structural changes affect interactions with molecular targets at the atomic level. Docking studies and experimental assays have correlated modifications of the thieno[2,3-d]pyrimidine scaffold with activity against a variety of targets.

Kinases: This scaffold is a prolific inhibitor of various kinases. Analogues have been designed to target PI3K, where interactions with key residues like Val882, Asp964, and Met953 are crucial ccspublishing.org.cn. A novel derivative was specifically designed and synthesized to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.

G-Protein Coupled Receptors (GPCRs): The scaffold has been identified as a novel negative allosteric modulator of the Dopamine D2 receptor, a target for neuropsychiatric disorders. Additionally, potent antagonists of the Gonadotropin-releasing hormone (GnRH) receptor have been developed for treating reproductive diseases nih.gov.

Other Enzymes and Proteins: Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit d-Dopachrome (B1263922) Tautomerase (MIF2), an enzyme implicated in cancer. Other analogues have been designed as inhibitors of phosphodiesterase 4B (PDE4B). In a notable study, a derivative with a dithiocarbamate side chain was found to exert its cytotoxic effect by targeting tubulin, thereby inducing cell cycle arrest nih.gov.

Table 2: Molecular Targets of Thieno[2,3-d]pyrimidine Analogues and Key Structural Features
Molecular TargetTarget ClassKey Structural Feature(s)Therapeutic AreaReference
PI3KKinase2-(3-hydroxyphenyl), 4-morpholinoCancer ccspublishing.org.cn
VEGFR-2KinaseSpecific pharmacophore featuresCancer
Dopamine D2 ReceptorGPCRThieno[2,3-d]pyrimidine core (allosteric modulation)CNS Disorders
GnRH ReceptorGPCR5-(aminomethyl)-2-(2-pyridyl)ethyl, 6-(hydrophobic-phenyl)Reproductive Diseases nih.gov
TubulinStructural ProteinC2-dithiocarbamate side chainCancer nih.gov
d-Dopachrome Tautomerase (MIF2)EnzymeSubstituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneCancer
PDE4BEnzymeFused cyclohexane ringInflammation

Ligand Efficiency and Allosteric Modulation in Structure Optimization

In modern drug discovery, optimizing ligand efficiency (LE)—the binding energy per heavy atom—is as important as optimizing potency. This approach helps in developing compounds with more favorable drug-like properties. The thieno[2,3-d]pyrimidine scaffold has proven to be an excellent starting point for developing fragment-like molecules with high ligand efficiency.

Furthermore, this scaffold has been successfully utilized to achieve allosteric modulation, a mechanism where a ligand binds to a site on the receptor distinct from the primary (orthosteric) site, thereby modulating the receptor's response to the endogenous ligand. A key discovery was the identification of a thieno[2,3-d]pyrimidine derivative as a negative allosteric modulator (NAM) of the Dopamine D2 receptor. Subsequent research demonstrated that subtle structural modifications to this core could produce analogues with a range of allosteric effects, from NAMs to agonists, showcasing the scaffold's versatility in fine-tuning receptor pharmacology nih.gov.

QSAR Methodologies in Structure-Activity Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational tools used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel compounds and guiding rational drug design.

Both 2D- and 3D-QSAR studies have been successfully applied to thieno[2,3-d]pyrimidine derivatives. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build predictive 3D-QSAR models for various biological activities ccspublishing.org.cnnih.govnih.gov.

For example, a 3D-QSAR study on thieno-pyrimidine derivatives as inhibitors of triple-negative breast cancer identified key structural features for activity. The resulting CoMFA and CoMSIA models were statistically robust and provided contour maps that visualized the favorable and unfavorable regions for steric, electrostatic, and other fields around the molecular scaffold nih.gov. These maps suggested that bulky, electropositive groups at certain positions would be favorable for activity, providing clear guidance for future structural modifications. Such studies have been applied to optimize thienopyrimidines as CDK4 inhibitors, antihistamines, and anticancer agents, demonstrating the broad utility of QSAR in elucidating the SAR of this compound class nih.gov.

Spectroscopic and Crystallographic Characterization Methodologies for 1h Thieno 2,3 D Pyrimidine 2,4 Dithione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution.

Proton (¹H) and Carbon-13 (¹³) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione derivatives.

In the ¹H NMR spectrum of related thieno[2,3-d]pyrimidine (B153573) structures, characteristic signals corresponding to the thiophene (B33073) and pyrimidine (B1678525) ring protons are observed. For instance, in a study of N⁴-phenyl thieno[2,3-d]pyrimidine-2,4-diamine, the protons of the thiophene ring appeared as doublets at 7.35 ppm and 7.05 ppm. ijacskros.com The protons attached to the pyrimidine ring and any substituents will also present distinct chemical shifts and coupling patterns, which are invaluable for structural assignment.

The ¹³C NMR spectrum provides information on the carbon skeleton. For the aforementioned N⁴-phenyl thieno[2,3-d]pyrimidine-2,4-diamine, carbon signals were observed at 118, 123, 126, 129, 140, 155, 158, and 160 ppm. ijacskros.com These shifts are indicative of the different carbon environments within the fused ring system and the phenyl substituent.

¹H NMR Data for a related Thieno[2,3-d]pyrimidine Derivative
Chemical Shift (ppm) Assignment
7.35 (d)Thiophene ring proton
7.05 (d)Thiophene ring proton
6.83 (t)Phenyl ring proton
7.32 (m)Phenyl ring protons
7.76 (m)Phenyl ring protons
4.15 (bs)NH proton
6.86 (bs)NH₂ protons

Source: Indian Journal of Advances in Chemical Science ijacskros.com

¹³C NMR Data for a related Thieno[2,3-d]pyrimidine Derivative
Chemical Shift (ppm) Assignment
118, 123, 126Thiophene and Phenyl carbons
129, 140Phenyl carbons
155, 158, 160Pyrimidine and fused ring carbons

Source: Indian Journal of Advances in Chemical Science ijacskros.com

While specific 2D NMR data for this compound is not detailed in the provided context, these techniques are crucial for unambiguously assigning the regiochemistry of substituents on the thieno[2,3-d]pyrimidine core. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the thiophene and any aliphatic or aromatic substituents, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively. This is particularly important when multiple substitution patterns are possible.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound and its analogs, key vibrational bands are expected. The presence of N-H groups would be indicated by absorptions in the range of 3200-3400 cm⁻¹. ijacskros.comscielo.br The C=S (thione) groups are expected to show characteristic absorptions, although these can be weaker and more variable than C=O bands. The aromatic C=C and C-H stretching vibrations of the thieno[2,3-d]pyrimidine core would also be present. ijacskros.comlongdom.org

IR Absorption Bands for related Thieno[2,3-d]pyrimidine Derivatives
Wavenumber (cm⁻¹) Functional Group Assignment
3292 and 3370N-H stretching
3110Aromatic C-H stretching
1646C=N stretching
1575C=C stretching

Source: Indian Journal of Advances in Chemical Science ijacskros.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular formula of C₆H₄N₂S₃. Electron impact mass spectrometry (EI-MS) studies on related pyrimidinethiones have shown characteristic fragmentation pathways involving the successive loss of small groups and the decomposition of the heterocyclic rings. researchgate.netsapub.org In the case of thieno[2,3-d]pyrimidine derivatives, fragmentation often involves the cleavage of the pyrimidine ring. researchgate.net

For a related compound, N⁴-phenyl thieno[2,3-d]pyrimidine-2,4-diamine, the ESI-MS showed a molecular ion peak at m/z 243 [M+H]⁺, confirming its molecular weight. ijacskros.com

Mass Spectrometry Data for a related Thieno[2,3-d]pyrimidine Derivative
m/z Assignment
243[M+H]⁺

Source: Indian Journal of Advances in Chemical Science ijacskros.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized compound. For this compound (C₆H₄N₂S₃), the theoretical elemental composition would be calculated and compared with the experimental values to verify the purity and identity of the sample.

X-ray Crystallography for Absolute Structure Determination and Supramolecular Arrangement

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique would unambiguously confirm the connectivity and planarity of the this compound core. Furthermore, it would elucidate the supramolecular architecture, showing how individual molecules pack in the crystal lattice through intermolecular interactions such as hydrogen bonding (e.g., N-H···S) and π-π stacking. Such studies have been performed on related thieno[2,3-d]pyrimidine derivatives, providing valuable insights into their solid-state structures. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 1h Thieno 2,3 D Pyrimidine 2,4 Dithione

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is extensively used to predict the interaction between a ligand and its protein target, providing valuable information on binding affinity and mode of action. youtube.com

In the context of thieno[2,3-d]pyrimidine (B153573) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and in explaining the structure-activity relationships (SAR) of these compounds. For instance, derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been docked against DNA and the protein 3ERT to assess their anticancer potential. wum.edu.pk The results indicated that certain derivatives exhibited high binding affinities, suggesting their potential as anticancer agents. wum.edu.pk

A study on thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as inhibitors of D-dopachrome (B1263922) tautomerase (MIF2), an enzyme implicated in cancer, employed molecular docking to understand the binding mechanism. nih.gov The docking model of a potent inhibitor revealed key interactions within the active site of MIF2, such as π–π stacking and hydrogen bonding. nih.gov

Furthermore, molecular docking has been used to guide the design of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as Cyclin-Dependent Kinase 4 (CDK4) inhibitors. nih.gov The docked conformation of a lead compound showed crucial hydrogen bond interactions with the backbone of Val96 in the CDK4 active site. nih.gov Similarly, derivatives of cyclopenta researchgate.netschrodinger.comthieno[2,3-d] nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-9(6H)-ones were docked into the active site of the Epidermal Growth Factor Receptor (EGFR), revealing promising binding energies and key interactions. nih.gov

The following table summarizes the results of selected molecular docking studies on thieno[2,3-d]pyrimidine derivatives:

DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interactions
AK-1DNA-6.3Not specified
AK-2DNA-6.4Not specified
AK-13ERT-7.0Not specified
AK-43ERT-6.9Not specified
10bEGFR-11.46H-bond with Met769, arene-H with Val702, H-bond with Glu738
10eEGFR-9.33Not specified

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These calculations provide insights into various molecular properties that are difficult to obtain through experimental methods alone.

HOMO-LUMO Energy Analyses and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important parameter that reflects the chemical reactivity and kinetic stability of a molecule. schrodinger.com A smaller energy gap implies a more reactive molecule. schrodinger.com

For various thieno[2,3-d]pyrimidine derivatives, HOMO-LUMO energy analyses have been performed using Density Functional Theory (DFT). For example, a theoretical study on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives calculated the HOMO-LUMO energy gaps to be in the range of 3.15 to 3.83 eV. nih.gov These values were indicative of their potential as electron donors, a key characteristic for antioxidant activity. nih.gov

The following table presents the calculated HOMO, LUMO, and energy gap values for selected thieno[2,3-d]pyrimidine derivatives from a computational study: nih.gov

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)
4a--3.75
4b--3.70
4c--3.18
4d--3.75
4e--3.70
4f--3.15
4g--3.78
4h--3.74
4i--3.25
4j--3.83
4k--3.77
4l--3.20

Note: Specific HOMO and LUMO energy values were not provided in the source for this table.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the surface of a molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

For a novel hydrazone-containing thieno[2,3-d]pyrimidine, MEP analysis revealed that the nitrogen and oxygen atoms are the most electronegative sites, while the hydrogen atoms and the sulfur atom exhibit a positive electrostatic potential. mdpi.com This information is crucial for understanding the intermolecular interactions of the compound. mdpi.com MEP maps of thieno[2,3-b]pyridine-5-carbonitrile (B3116000) derivatives have also been used to identify the regions of negative and positive electrostatic potential, providing insights into their antiviral activity. researchgate.net

Reactivity Descriptors and Fukui Functions

A theoretical study on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives utilized these descriptors to predict their antioxidant potential. nih.gov The calculated global reactivity descriptors suggested a tendency for these compounds to donate electrons, which is a desirable trait for antioxidants. nih.gov

Density Functional Theory (DFT) Applications in Structural Optimization and Electronic Property Calculation

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is often employed to optimize the geometry of molecules and to calculate their electronic properties with high accuracy. nih.gov

In the study of thieno[2,3-d]pyrimidine derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to optimize the molecular structures and to calculate various electronic properties, including HOMO-LUMO energies and global reactivity descriptors. nih.gov The optimized structures provide a starting point for further computational analyses, such as molecular docking and MEP mapping. nih.govmdpi.com DFT has also been instrumental in studying the antioxidant mechanisms of these compounds by calculating parameters like bond dissociation enthalpy and ionization potential. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational method that correlates the biological activity of a series of compounds with their 3D physicochemical properties. This approach is valuable for understanding the SAR of a compound series and for guiding the design of new, more potent analogues.

A 3D-QSAR study was conducted on a series of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors. nih.gov The study employed the Comparative Molecular Field Analysis (CoMFA) method to develop a robust and predictive 3D-QSAR model. The model yielded a high cross-validated correlation coefficient (q²) of 0.724 and a conventional correlation coefficient (r²) of 0.965, indicating its good predictive ability. nih.gov

The contour maps generated from the CoMFA model provided valuable insights into the structural requirements for enhanced CDK4 inhibitory activity. nih.gov For instance, the maps suggested that bulky groups at the R1 position and bulky, electropositive groups at the R4 position could enhance the inhibitory activity and selectivity. nih.gov

The statistical results of the 3D-QSAR model are summarized in the table below:

ParameterValue
0.724
0.965
r²_pred0.945
Steric Field Contribution0.548
Electrostatic Field Contribution0.452

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The evaluation of ADME properties is a critical step in the drug discovery and development process, and in silico methods provide a rapid and cost-effective means of predicting the pharmacokinetic profile of a compound. Although specific ADME data for 1H-Thieno[2,3-d]pyrimidine-2,4-dithione is not readily found, studies on various thieno[2,3-d]pyrimidine derivatives offer valuable predictive information.

In a computational study of novel thieno[2,3-d]pyrimidine derivatives, their potential as dual inhibitors of VEGFR and EGFR in colorectal cancer was assessed. researcher.life The pharmacokinetic properties of these derivatives were evaluated using the SwissADME tool. researcher.life The analysis revealed that the majority of the designed compounds adhered to Lipinski's rule of five, suggesting good oral bioavailability. researcher.life Furthermore, these derivatives demonstrated favorable absorption and blood-brain barrier permeability. researcher.life

Another computational investigation focused on benzoyl thienopyrimidine derivatives as potential estrogen receptor alpha (ERα) regulators for breast cancer treatment. ju.edu.jo This study also employed in silico methods to predict the ADME/Tox properties of newly designed molecules. ju.edu.jo The results indicated that the proposed compounds generally exhibited favorable pharmacokinetic and pharmacodynamic profiles. ju.edu.jo

A similar approach was taken in a study of thienopyrimidine derivatives as inhibitors of the gram-positive bacterium Staphylococcus aureus. bohrium.comnih.gov An ADME evaluation was conducted on newly proposed compounds, which showed that the lead molecules have the potential to be effective drugs. bohrium.comnih.gov

The following table summarizes the types of ADME parameters often evaluated in computational studies of thieno[2,3-d]pyrimidine derivatives, which would be relevant for assessing this compound.

Table 1: Commonly Predicted ADME Properties for Thienopyrimidine Derivatives

Parameter Category Specific Parameter Predicted Outcome from Analog Studies
Physicochemical Properties Lipinski's Rule of Five Generally compliant
Molecular Weight Varies with substitution
LogP (Lipophilicity) Varies with substitution
Topological Polar Surface Area (TPSA) Varies with substitution
Pharmacokinetics Gastrointestinal (GI) Absorption Generally high
Blood-Brain Barrier (BBB) Permeation Variable, some permeable
P-glycoprotein (P-gp) Substrate Variable
CYP450 Inhibition Variable, depends on specific isozymes
Drug-Likeness Drug-Likeness Score Generally positive

Supramolecular Structure Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the supramolecular architecture. While a crystal structure and corresponding Hirshfeld analysis for this compound are not available, analyses of its derivatives offer a clear picture of the types of interactions that govern the crystal packing in this class of compounds.

A detailed study on a novel hydrazone of a thieno[2,3-d]pyrimidine derivative provides an excellent example. The supramolecular structure was analyzed using Hirshfeld calculations, revealing the dominant intermolecular interactions. The topology analysis of the molecular packing indicated that H···H, O···H, and H···C contacts are the most significant.

In the crystal structure of this derivative, the key intermolecular contacts and their percentage contributions to the Hirshfeld surface are summarized below.

Table 2: Hirshfeld Surface Contact Percentages for a Thieno[2,3-d]pyrimidine Derivative

Intermolecular Contact Percentage Contribution
H···H 30.4%
O···H / H···O 22.0%

This analysis highlights the prevalence of hydrogen bonding and van der Waals forces in the crystal packing of thieno[2,3-d]pyrimidine derivatives. For this compound, the presence of N-H and S=C groups would likely lead to a rich network of intermolecular interactions, including N-H···S and C-H···S hydrogen bonds, in addition to π-π stacking interactions involving the aromatic thieno[2,3-d]pyrimidine core. These interactions would play a defining role in its solid-state structure and properties.

Applications in Medicinal Chemistry Research: Mechanistic Insights and Molecular Targets

Molecular Mimicry and Bioisosteric Relationships of Thienopyrimidines

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The thieno[2,3-d]pyrimidine (B153573) nucleus serves as an effective bioisostere for several key biological structures.

The thieno[2,3-d]pyrimidine scaffold is structurally recognized as a bioisostere of purine. nih.gov Specifically, it can be considered an analogue of adenine (B156593), a fundamental component of DNA and RNA. nih.gov This resemblance allows thienopyrimidine derivatives to interact with ATP-binding sites in various kinases, leading to the inhibition of these enzymes. This mimicry is a key reason for the broad-spectrum activity of this class of compounds against different kinases involved in cell signaling pathways.

Additionally, thieno[2,3-d]pyrimidine derivatives are considered bioisosteres of the quinazoline (B50416) nucleus found in many potent enzyme inhibitors. scielo.br While direct bioisosteric relationships with fluoroquinolones are not extensively documented in the reviewed literature, the structural analogy to quinazolines—which, like fluoroquinolones, are bicyclic aromatic structures—suggests a potential for overlapping pharmacological properties.

Modulation of Enzyme and Receptor Pathways

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been shown to modulate numerous enzymatic and receptor-mediated pathways, demonstrating their therapeutic potential across a range of diseases.

Atypical protein kinase C (aPKC) isoforms, specifically PKCι and PKCζ, are implicated in cell polarity and are considered attractive targets for cancer therapy, particularly in Ras-driven tumors. nih.gov Thieno[2,3-d]pyrimidine derivatives have been identified as potent, ATP-competitive inhibitors of these aPKC isoforms. google.com

One notable inhibitor, CRT0066854, has been extensively characterized. nih.govgoogle.com Crystallographic and biochemical studies have shown that its tricyclic thieno[2,3-d]pyrimidine core settles deep within a lipophilic pocket of the enzyme's ATP-binding site. nih.govgoogle.com This compound serves as a valuable chemical tool for modulating aPKC activity and has demonstrated the ability to inhibit phosphorylation of downstream targets in cellular assays. nih.gov Research into this series has led to the synthesis of analogues with a range of potencies against aPKCζ and favorable selectivity profiles against other kinases. google.com

Table 1: aPKC Inhibition by Thieno[2,3-d]pyrimidine Derivatives

Compound Target Isoform Potency Notes
CRT0066854 (Compound 1) aPKCι, aPKCζ Potent Inhibitor Characterized by crystallographic and biochemical methods. nih.govgoogle.com

| Analogue 7l | aPKCι, aPKCζ | Most potent in series | Showed favorable selectivity against a panel of 31 kinases. google.com |

The Gonadotropin-Releasing Hormone (GnRH) receptor is a key regulator of reproductive functions, making it a prime target for treating hormone-dependent diseases like prostate cancer and endometriosis. scielo.brnih.gov Thieno[2,3-d]pyrimidine-2,4-dione derivatives have emerged as a class of potent and orally bioavailable non-peptide GnRH receptor antagonists. scielo.brnih.govnih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds. For instance, it was discovered that a 2-(2-pyridyl)ethyl group on the 5-aminomethyl part of the thienopyrimidine core is critical for strong receptor binding. scielo.br Further modifications, such as adding hydrophobic substituents to the 6-phenyl group, have enhanced binding affinity. scielo.br These optimization efforts have led to the discovery of compounds with nanomolar binding affinity to the human GnRH receptor. scielo.br

Table 2: GnRH Receptor Antagonism by Thieno[2,3-d]pyrimidine-2,4-dione Derivatives

Compound Binding Affinity (Ki/IC50) In Vitro Activity (IC50) Key Feature
Best compound from series 0.4 nM (Ki) - 2-(2-pyridyl)ethyl group on 5-aminomethyl functionality. scielo.br
Compound 21a 0.57 nM (IC50) 2.18 nM Potent and orally bioavailable. nih.gov

| Sufugolix (Compound 1) | - | - | Orally active hGnRH antagonist, lead for further optimization. nih.gov |

The dopamine (B1211576) D2 receptor (D2R) is a major target for antipsychotic medications. Negative allosteric modulators (NAMs) offer a novel approach to fine-tuning dopaminergic neurotransmission with potentially fewer side effects than traditional antagonists. A thieno[2,3-d]pyrimidine scaffold, previously unrecognized in dopaminergic ligands, was identified through virtual screening as a novel D2R NAM. nih.gov

This scaffold acts as a NAM of dopamine efficacy rather than its binding affinity. nih.gov Extensive SAR studies have explored how modifications to this core structure influence its allosteric effects. Researchers found that functionalization at the 5- and 6-positions of the thienopyrimidine ring can produce analogues with varied cooperativity profiles. Successive iterations have yielded compounds with a 10-fold improvement in functional affinity and enhanced negative cooperativity, highlighting the potential of this scaffold for developing new treatments for CNS disorders.

Table 3: D2R Negative Allosteric Modulation by Thieno[2,3-d]pyrimidine Derivatives

Compound Functional Affinity (pKB) Cooperativity (Logα) Efficacy Modulation (Logβ)
Compound 2 5.41 ± 0.22 0 -0.55 ± 0.08
Compound 2a 5.55 ± 0.12 -1.22 ± 0.16 -3.0
Compound 2b 6.18 ± 0.16 -0.17 ± 0.17 -1.10 ± 0.10
Compound 2d 6.25 ± 0.12 -0.72 ± 0.12 -0.65 ± 0.07

| Compound 2e | 5.53 ± 0.13 | 0 | -1.55 ± 0.19 |

Data adapted from Fyfe et al. and Żuk et al. as presented in a 2022 review.

Inflammation is a complex process involving enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Dual inhibitors of these pathways are sought after for their potential to offer potent anti-inflammatory effects with a better safety profile than traditional NSAIDs. Researchers have designed and synthesized novel tetrahydrobenzothieno[2,3-d]pyrimidine derivatives that act as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), another enzyme involved in inflammation.

Several of these compounds demonstrated potent and selective inhibition of COX-2 over COX-1. Furthermore, select derivatives were shown to significantly suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and other pro-inflammatory cytokines in macrophage cell lines, indicating an inhibitory effect on the iNOS pathway.

Table 4: COX-2 Inhibition by Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives

Compound COX-2 IC50 (µM) COX-2 Selectivity Index (SI) 15-LOX IC50 (µM)
Monomer 5k 0.068 160.441 -
Monomer 5i - - 1.97

| Heterodimer 11 | 0.065 | 173.846 | 1.86 |

Suppression of NF-κB and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Derivatives of the thieno[2,3-d]pyrimidine family have been identified as modulators of key signaling pathways involved in cell proliferation and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

One study focused on a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative , designated as inhibitor 5d , which was developed as a potent and selective inhibitor of D-dopachrome (B1263922) tautomerase (D-DT/MIF-2), a cytokine involved in cancer. nih.gov Research demonstrated that inhibitor 5d could suppress the proliferation of non-small cell lung cancer (NSCLC) cells in both 2D and 3D cell cultures. nih.gov The mechanism behind this anti-proliferative effect was attributed to the induction of cell cycle arrest, which is achieved through the deactivation of the MAPK pathway. nih.gov The macrophage migration inhibitory factor (MIF), a homolog of D-DT, is known to exert its proliferative effects by binding to the CD74 receptor, which in turn activates the MAPK pathway and stabilizes cyclin D1 to promote cell cycle progression. nih.gov By inhibiting a key protein in this family, the thieno[2,3-d]pyrimidine derivative effectively disrupts this downstream signaling cascade.

TrmD (tRNA-(N¹G37) Methyltransferase) Inhibition for Antimicrobial Research

The thieno[2,3-d]pyrimidine scaffold has been explored for its potential in developing new antimicrobial agents, particularly against drug-resistant bacterial strains.

In one study, several thieno[2,3-d]pyrimidinedione derivatives were synthesized and evaluated for their antibacterial activity. Two compounds from this series showed potent activity against a variety of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov One of these compounds also displayed moderate activity against Gram-negative bacteria. nih.gov Importantly, these active compounds exhibited low toxicity against mammalian cells and had minimal hemolytic activity, suggesting a favorable preliminary safety profile. nih.gov

While these findings highlight the potential of thieno[2,3-d]pyrimidinediones as a scaffold for novel Gram-positive antibacterial drugs, the precise mechanism of action was not determined in the study. nih.gov Therefore, while the compounds show clear antimicrobial effects, their potential role as TrmD inhibitors remains an area for future investigation.

Interactions with DNA Repair Proteins (e.g., REV7)

Targeting DNA repair pathways is a key strategy in cancer therapy to sensitize tumor cells to DNA-damaging agents. The REV7 protein, a subunit of DNA polymerase ζ, is essential for interstrand crosslink (ICL) repair, a mechanism implicated in resistance to certain chemotherapies. researchgate.net

Through high-throughput screening, a derivative of the thieno[2,3-d]pyrimidine class, specifically 3-((1-acetylpiperidin-4-yl)methyl)-5-(5-methylfuran-2-yl)thieno(2,3-d)pyrimidin-4(3H)-one (identified as a derivative of compound 1), was discovered as an inhibitor of the interaction between REV7 and its binding partner, REV3L. researchgate.net Further optimization led to an analog, compound 7, which was confirmed to bind directly to the REV7 protein. researchgate.net This interaction functionally inhibited the repair of ICLs in a plasmid-based reporter assay. researchgate.net Moreover, when HeLa cells were treated with the ICL-inducing agent cisplatin (B142131) in combination with compound 7, there was a significant reduction in cell survival compared to treatment with cisplatin alone. researchgate.net This indicates that small-molecule inhibitors based on the thieno[2,3-d]pyrimidine scaffold can act as chemosensitizers by disrupting the REV7-mediated DNA repair process. researchgate.net

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs), particularly PDE4, are important targets in the treatment of inflammatory diseases like asthma, as they regulate intracellular levels of cyclic adenosine (B11128) 5'-monophosphate (cAMP). nih.govacs.org The thieno[3,2-d]pyrimidine (B1254671) nucleus, an isomer of the thieno[2,3-d]pyrimidine scaffold, has been successfully utilized to develop selective PDE4 inhibitors. nih.govacs.org

Researchers designed and synthesized a series of thieno[3,2-d]pyrimidine derivatives based on a common pharmacophore model. nih.govacs.org From this work, 4-benzylamino-2-butylthieno[3,2-d]pyrimidine (compound 4) was identified as a lead compound for optimization. nih.govacs.org Subsequent structure-activity relationship studies led to the discovery of even more potent and selective PDE4 inhibitors. nih.govacs.org One notable compound, 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine (compound 33), demonstrated a strong ability to potentiate cAMP accumulation in isolated guinea pig eosinophils, indicating effective cell penetration and a promising profile for further development. nih.govacs.org Thieno[2,3-d]pyrimidine derivatives have also been reported as inhibitors of various other PDE isozymes, including PDE5, PDE7, PDE9, and PDE10. researchgate.net

H1 Receptor Antagonism

The thieno[2,3-d]pyrimidine framework has also been investigated for its potential as H1-receptor antagonists for the treatment of allergic conditions. nih.govresearchgate.net A study focused on the synthesis and quantitative structure-activity relationship (QSAR) of novel 3-amino-2-(substituted)aminomethyl-5,6-disubstitutedthieno[2,3-d]pyrimidin-4(3H)-ones . nih.gov

The synthesized compounds were tested for their H1-receptor antagonist activity on the guinea pig ileum. All tested compounds showed high affinity for the H1-receptor, with IC50 values indicating a potency tenfold higher than that of the established antihistamines diphenhydramine (B27) and cetirizine (B192768). nih.gov The QSAR analysis revealed that the biological activity was primarily influenced by steric parameters of the substituents. nih.gov Furthermore, these novel thienopyrimidinones were found to have a lower sedative potential than cetirizine and astemizole, which is a significant advantage in the development of new antihistamine drugs. nih.gov

Research on Antineoplastic Mechanisms

The inhibition of protein kinases is a cornerstone of modern cancer therapy. The thieno[2,3-d]pyrimidine scaffold has proven to be a highly effective template for designing potent inhibitors of various tyrosine kinases that are crucial for tumor growth, angiogenesis, and survival.

Inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR-2, PI3K, c-kit)

Derivatives of thieno[2,3-d]pyrimidine have demonstrated significant inhibitory activity against several key oncogenic tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR): EGFR is a vital target in cancer treatment, and several studies have focused on developing thieno[2,3-d]pyrimidine-based inhibitors. One study identified a derivative, compound 7a , which significantly inhibited the growth of HepG2 and PC3 cancer cells and was effective against both wild-type EGFR and the resistant EGFRT790M mutant. researchgate.netnih.gov This compound was shown to induce apoptosis and arrest cell cycle progression in the S and G2/M phases. researchgate.netnih.gov Another research effort discovered compound 6g , a 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivative, which also showed potent inhibitory activity against the EGFR-overexpressing A549 cell line. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of tumor angiogenesis, VEGFR-2 is a major target for anti-cancer drugs. Researchers have designed and synthesized numerous thieno[2,3-d]pyrimidine derivatives to target this kinase. nih.gov In one extensive study, compound 17f emerged as the most potent derivative, exhibiting strong cytotoxic activity against HCT-116 and HepG2 cancer cell lines with IC50 values of 2.80 µM and 4.10 µM, respectively. nih.gov

Phosphoinositide 3-kinase (PI3K): The PI3K pathway is frequently over-activated in various cancers. A series of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed as PI3K inhibitors. nih.govnih.gov Among them, compound VIb demonstrated the most potent enzymatic inhibition, reducing the activity of PI3Kβ by 72% and PI3Kγ by 84%. nih.govnih.gov This compound also showed good antiproliferative activity across a range of NCI cell lines, particularly those known to have overexpressed PI3K. nih.govnih.gov

c-kit: The receptor tyrosine kinase c-kit is another important target in oncology. Research into thieno[3,2-d]pyrimidine derivatives identified compound 26 as a potent dual inhibitor of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3). acs.org Molecular modeling studies for this compound also proposed a binding model with c-kit, suggesting that this scaffold has the potential to be developed into inhibitors for this kinase as well. acs.org

The table below summarizes the inhibitory activities of selected thieno[2,3-d]pyrimidine derivatives against various tyrosine kinases.

Compound IDTarget KinaseActivity MeasurementResultSource
Compound 7a EGFR (wild-type & T790M)Cell Growth InhibitionSignificant inhibition in HepG2 & PC3 cells researchgate.netnih.gov
Compound 17f VEGFR-2IC50 (HCT-116 cells)2.80 µM nih.gov
Compound 17f VEGFR-2IC50 (HepG2 cells)4.10 µM nih.gov
Compound VIb PI3Kβ% Inhibition72% nih.govnih.gov
Compound VIb PI3Kγ% Inhibition84% nih.govnih.gov
Compound 26 c-kitMolecular DockingProposed binding interaction acs.org
Note: Compound 26 is a thieno[3,2-d]pyrimidine derivative.

Studies on Cellular Proliferation and Apoptosis Pathways

Derivatives of 1H-thieno[2,3-d]pyrimidine-2,4-dithione have demonstrated notable effects on the processes of cellular proliferation and apoptosis, which are fundamental to cancer development. For instance, a series of 2-substitutedhexahydrocycloocta researchgate.netnih.gov thieno[2,3-d]pyrimidines were synthesized and evaluated for their anticancer properties. nih.gov One particular compound from this series exhibited potent, broad-spectrum anticancer activity at nanomolar to micromolar concentrations against 56 different human tumor cell lines. nih.gov This compound was found to be highly selective against two breast cancer cell lines, T-47D and MDA-MB-468. nih.gov Further investigation into its mechanism of action in the MDA-MB-468 cell line revealed that it induced cell cycle arrest at the G2/M phase and prompted an accumulation of cells in the pre-G1 phase, suggesting that it triggers apoptosis, or programmed cell death. nih.gov

In a separate study, a different thieno[2,3-d]pyrimidine derivative, compound 8d, was identified as a potent inhibitor of cell proliferation in several cancer cell lines, including HUH-7, a human liver cancer cell line. researchgate.net Notably, this compound showed a significantly higher IC50 value (the concentration required to inhibit the growth of 50% of cells) in a normal human cell line (WISH) compared to the cancer cell lines, indicating a degree of selectivity for cancer cells. researchgate.net

Furthermore, research into a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative revealed its ability to inhibit D-dopachrome tautomerase (D-DT or MIF2), an enzyme implicated in cancer development. nih.gov This inhibition led to the suppression of proliferation in non-small cell lung cancer cells in both 2D and 3D cell cultures. nih.gov The underlying mechanism was attributed to the deactivation of the mitogen-activated protein kinase (MAPK) pathway, which in turn induced cell cycle arrest. nih.gov

A series of novel thieno[2,3-d]pyrimidine derivatives were also synthesized and tested for their bioactivity against the MDA-MB-231 breast cancer cell line. scielo.br All the compounds in this series displayed inhibitory effects, with one compound showing an IC50 value comparable to the positive control, paclitaxel, a commonly used chemotherapy drug. scielo.br

Interactive Data Table: Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound/DerivativeCell Line(s)Observed Effect(s)Mechanism of Action
2-substitutedhexahydrocycloocta researchgate.netnih.gov thieno[2,3-d]pyrimidine (Compound 9c)56 human tumor cell lines, including T-47D and MDA-MB-468 (breast cancer)Potent and selective anticancer activity. nih.govInduces cell cycle arrest at G2/M phase and apoptosis. nih.gov
Thieno[2,3-d]pyrimidine derivative (Compound 8d)HUH-7 (liver cancer), BHK, MCF-7, WISH (normal)Potent and selective inhibition of cancer cell proliferation. researchgate.netNot specified.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (Inhibitor 5d)Non-small cell lung cancer cellsSuppression of cell proliferation. nih.govInhibition of D-dopachrome tautomerase (MIF2), deactivation of MAPK pathway, cell cycle arrest. nih.gov
Novel thieno[2,3-d]pyrimidine derivative (Compound l)MDA-MB-231 (breast cancer)Inhibitory effect on cell proliferation. scielo.brNot specified.

Research on Anti-Infective Mechanisms

The antifungal properties of thieno[2,3-d]pyrimidine derivatives have also been a subject of investigation. A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized and evaluated for their antifungal activity against Piricularia oryzae, the fungus that causes rice blast disease. nih.gov Additionally, their preventive effects on sheath blight and cucumber powdery mildew were assessed in pot tests. nih.gov A patent has also been filed for novel thieno[2,3-d]pyrimidin-4(3H)-one compounds, claiming their use in the prevention and treatment of fungal infections. wipo.int

Research has explored the potential of thieno[2,3-d]pyrimidine derivatives as antiviral agents. Although direct studies on this compound were not found, related heterocyclic systems have shown antiviral activity. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine (B153569) have been described to possess activity against the HIV-1 enzyme reverse transcriptase (RT). nih.gov One study synthesized several new 4-(phenylamino)thieno[2,3-b]pyridines and tested them against herpes simplex virus type 1 (HSV-1), with one compound showing 86% inhibition. researchgate.net Furthermore, a class of 4H- researchgate.netnih.govnih.gov-triazolo[1,5-a]pyrimidin-5-one derivatives was synthesized and evaluated for anti-HIV-1 and anti-HSV-1 activities. nih.govresearchgate.net Three of these compounds completely inhibited the proliferation of HIV-1, while another compound showed potent activity against HSV-1, with an 88% reduction in viral plaques. nih.govresearchgate.net

Several studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as antitubercular agents. A series of thieno[2,3-d]pyrimidin-4(3H)-ones were designed and synthesized, with some compounds showing significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. researchgate.netrsc.org Two compounds, in particular, exhibited very good antimycobacterial activity with MIC values in the range of 6–8 μM and were found to be non-cytotoxic against four cell lines. researchgate.netrsc.org Another study identified a new class of QcrB inhibitors, 4-amino-thieno[2,3-d]pyrimidines, that potently inhibit the growth of M. tuberculosis. nih.gov The mechanism of action was determined to be the inhibition of the cytochrome bc1 oxidoreductase enzyme complex in the electron transport chain, leading to a decrease in ATP levels. nih.gov In contrast, a study on novel thieno[2,3-b] researchgate.netnih.govdithiine-1,1-dioxide derivatives found them to have insignificant activity against Mycobacterium tuberculosis strain mc2 6230. researchgate.net

Research on Anti-Inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic potential of thieno[2,3-d]pyrimidine derivatives has been explored in several studies. A series of new 1,3-disubstituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones were synthesized and investigated for their analgesic and anti-inflammatory properties. nih.govdocumentsdelivered.com The analgesic activity was assessed using the phenylquinone-induced writhing test, while the anti-inflammatory effects were evaluated through the carrageenan rat paw edema test and acetic acid-induced peritonitis assay. nih.govdocumentsdelivered.com Many of the newly synthesized compounds were found to be more potent than mefenamic acid and did not exhibit ulcerogenic activity. nih.govdocumentsdelivered.com

Antioxidant Activity Research

The thieno[2,3-d]pyrimidine scaffold has been explored for its potential as an antioxidant agent. The synthesis of various derivatives has been undertaken to evaluate their ability to scavenge free radicals, a property often associated with preventing cellular damage and the proliferation of tumors mediated by reactive oxygen species. rsc.orgnih.gov

Research into the antioxidant properties of these compounds often involves reacting thienopyrimidine derivatives to create more complex fused heterocyclic systems, such as thiazolo[3,2-a]thieno-[2,3-d]pyrimidin-2-ylidene) acetates and thieno[2',3':4,5]pyrimido[2,1-b] nih.govrsc.orgthiazin-6-ones. rsc.org The antioxidant capacity of these molecules is commonly assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. rsc.org Studies have shown that a library of substituted pyrimidines exhibited good free radical scavenging activity, with some compounds demonstrating IC50 values indicating significant potential. nih.gov For instance, certain synthesized thienopyrimidine derivatives showed high inhibition of Hep-G2 cell growth, which is considered an indicator of their antioxidant and antitumor potential. rsc.orgscielo.br This line of research suggests that the thieno[2,3-d]pyrimidine core is a promising scaffold for developing novel antioxidant agents. scielo.br

Table 1: Antioxidant Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound Class Assay Key Findings Reference
Thiazolo[3,2-a]thieno-[2,3-d]pyrimidin-2-ylidene) acetates DPPH Assay, Hep-G2 cell growth inhibition Showed antioxidant and antitumor activity. rsc.org
Thieno[2',3':4,5]pyrimido[2,1-b] nih.govrsc.orgthiazin-6-ones DPPH Assay, Hep-G2 cell growth inhibition Fused heptyl derivatives showed promise as specific antitumor agents. rsc.org
Substituted Pyrimidines DPPH Assay Good free radical scavenging activity with a range of IC50 values. nih.gov

Other Biological Activity Research Areas (e.g., Antihistaminic, Insecticidal, Antiparasitic)

Beyond antioxidant effects, the thieno[2,3-d]pyrimidine nucleus has been a template for developing agents targeting a variety of other biological processes.

Antihistaminic Activity

Several studies have focused on designing and synthesizing thieno[2,3-d]pyrimidinone derivatives as H1-antihistaminic agents. nih.govscielo.br These efforts are often based on established pharmacophore models for H1-antagonists. The research indicates that the thienopyrimidine scaffold is a viable alternative to quinazolines for achieving antihistaminic effects. nih.gov In vitro evaluations, such as those using isolated guinea pig ileum, have been employed to confirm the antihistaminic properties of these novel compounds. researchgate.net

Herbicidal Activity

Significant research has been conducted on thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent herbicides. rsc.orgnih.gov These studies have identified a key molecular target: protoporphyrinogen (B1215707) IX oxidase (PPO), an essential enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which causes rapid photodynamic damage and death of the plant.

One highly potent compound, 1-methyl-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (compound 6g ), demonstrated excellent and broad-spectrum weed control. rsc.orgnih.gov Molecular simulations suggest that the thieno[2,3-d]pyrimidine-2,4-dione moiety of this compound forms a favorable π-π stacking interaction with the phenylalanine residue (Phe392) in the active site of the PPO enzyme, contributing to its high potency. rsc.orgnih.gov

Table 2: Herbicidal Activity of a Thieno[2,3-d]pyrimidine-2,4-dione Derivative

Compound Target Enzyme Potency (Ki) Key Findings Reference
Compound 6g Nicotiana tabacum PPO (NtPPO) 2.5 nM Excellent, wide-spectrum weed control; more potent than reference herbicides. rsc.orgnih.gov

Antiparasitic Activity

The thieno[2,3-d]pyrimidine scaffold has shown considerable promise in the development of antiparasitic agents, including antiprotozoal and antimalarial drugs.

In one study, novel thieno[2,3-d]pyrimidin-4(3H)-ones bearing a benzimidazole (B57391) ring were synthesized and evaluated for their effects against the parasites Trichinella spiralis and Lamblia muris (a model for Giardia lamblia). nih.gov Several of these compounds exhibited high efficacy, with some showing 100% effectiveness in treating L. muris infections in mice and potent activity against T. spiralis in vitro. nih.gov For example, 2-[2-(5-nitro-1H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-one (compound 22 ) was particularly active. nih.gov

In the field of antimalarial research, derivatives of tetrahydrobenzo rsc.orgresearchgate.netthieno[2,3-d]pyrimidine have been identified as potent inhibitors of the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. rsc.orgnih.gov Compounds such as F4 and F16 from one study demonstrated significant antiplasmodial activity with IC50 values of 0.75 µM and 0.74 µM, respectively. rsc.orgnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthetic pathway of the parasite. nih.gov

Table 3: Antiparasitic Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound Target Organism Activity Key Findings Reference
Compound 22 Trichinella spiralis (in vitro), Lamblia muris (in vivo) 95% activity (T. spiralis), 100% effectiveness (L. muris) High efficacy against nematode and protozoan parasites. nih.gov
Compound F4 Plasmodium falciparum (W2 strain) IC50 = 0.75 µM Significant activity against chloroquine-resistant malaria. rsc.orgnih.gov
Compound F16 Plasmodium falciparum (W2 strain) IC50 = 0.74 µM Significant activity against chloroquine-resistant malaria. rsc.orgnih.gov

Emerging Research Directions and Future Perspectives for 1h Thieno 2,3 D Pyrimidine 2,4 Dithione

Development of Novel Analogues with Enhanced Specificity and Potency

A primary focus of current research is the rational design and synthesis of novel analogues of the thienopyrimidine core to achieve greater potency and target specificity. By modifying substituents at various positions, chemists aim to optimize interactions with target enzymes or receptors, thereby enhancing therapeutic efficacy and minimizing off-target effects.

For instance, in the realm of oncology, derivatives of the closely related thieno[2,3-d]pyrimidine (B153573) scaffold have been developed as potent inhibitors of key signaling proteins. Researchers have successfully identified novel classes of thienopyrimidines that act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, a critical mediator of angiogenesis in tumors. researchgate.net Strategic modifications have also been employed to reduce activity against other kinases, such as the Epidermal Growth Factor Receptor (EGFR), thereby improving the specificity of the compound. researchgate.net

In another study, optimization of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative led to the discovery of inhibitor 5d , which shows high selectivity and an IC₅₀ of 1.0 μM for d-dopachrome (B1263922) tautomerase (MIF2), a cytokine implicated in non-small cell lung cancer, while having less effect on its homologue, MIF. nih.gov Similarly, extensive structure-activity relationship (SAR) studies have led to the discovery of 21a , a potent and orally bioavailable Gonadotropin-Releasing Hormone (GnRH) receptor antagonist, which has shown promise in preclinical studies for suppressing testosterone (B1683101) levels. nih.gov The development of such analogues underscores a strategic shift towards creating highly selective agents for precisely defined molecular targets.

Table 1: Examples of Bioactive Thieno[2,3-d]pyrimidine Analogues

Compound/AnalogueTargetBiological Activity/PotencyReference
Derivative 5d d-dopachrome tautomerase (MIF2)IC₅₀ = 1.0 μM nih.gov
Derivative 21a Gonadotropin-Releasing Hormone (GnRH) ReceptorPotent antagonist, efficacious in suppressing testosterone nih.gov
Analogue 15 A549 lung cancer cellsIC₅₀ = 0.94 μM nih.gov
Analogue 6g Protoporphyrinogen (B1215707) IX Oxidase (PPO)Kᵢ = 2.5 nM nih.gov
Various Analogues PDE4BPromising inhibitory properties rsc.org

Exploration of Underexplored Derivatization Pathways and Chemical Space

To broaden the therapeutic potential of the 1H-thieno[2,3-d]pyrimidine-2,4-dithione core, researchers are exploring innovative derivatization pathways. These efforts aim to expand the accessible chemical space and generate diverse libraries of compounds for biological screening.

Key strategies include modifications at the sulfur atoms, the nitrogen atoms of the pyrimidine (B1678525) ring, and the thiophene (B33073) ring. For example, S-glycoside analogues of thieno[2,3-d]pyrimidine-2,4-dithiones have been synthesized and evaluated for potential antiviral and antibacterial activities. nih.gov This pathway introduces sugar moieties, which can significantly alter the solubility, bioavailability, and target interaction profile of the parent molecule.

Other explored pathways include the fusion of additional heterocyclic rings to the thienopyrimidine scaffold. Syntheses have been reported for derivatives containing appended oxadiazole, triazole, and benzimidazole (B57391) rings. nih.govresearchgate.netresearchgate.net For instance, the reaction of a thienopyrimidine carbohydrazide (B1668358) with carbon disulfide can yield a derivative bearing a mercapto-oxadiazole moiety, which can be further alkylated to create a diverse set of molecules. researchgate.net The synthesis of hydrazone derivatives linked to other scaffolds, such as ninhydrin, represents another approach to creating novel hybrid molecules with potentially unique biological activities. mdpi.com These synthetic explorations are crucial for uncovering new structure-activity relationships and identifying compounds with novel mechanisms of action.

Integration of Advanced Computational Approaches in Rational Design and Activity Prediction

The integration of computational chemistry has become instrumental in accelerating the discovery and optimization of thienopyrimidine-based compounds. In silico techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies provide deep insights into ligand-target interactions, guiding the rational design of more potent and selective inhibitors.

A notable example is the development of a potent protoporphyrinogen IX oxidase (PPO) inhibitor for use as a herbicide. nih.gov Starting with a lead compound, researchers used an in silico structure-guided optimization approach. Molecular simulations suggested that a thieno[2,3-d]pyrimidine-2,4-dione moiety could form a more favorable π-π stacking interaction with a key phenylalanine residue (Phe392) in the enzyme's active site. nih.gov This led to the synthesis of compound 6g , which exhibited an 18-fold higher potency than the commercial herbicide flumioxazin. nih.gov

Similarly, molecular docking studies have been used to predict the binding modes of novel thieno[2,3-d]pyrimidine derivatives within the ATP-binding pocket of protein kinases like PDE4B and VEGFR-2. rsc.orgresearchgate.net These computational predictions often show good correlation with in vitro inhibitory activities and help explain the observed SAR, allowing for a more targeted and efficient design strategy. rsc.org

Strategic Design for Multi-Target Ligands in Complex Biological Systems

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. This has spurred interest in the development of multi-target ligands that can modulate several key proteins simultaneously, potentially offering superior efficacy and a lower likelihood of drug resistance. The thienopyrimidine scaffold, known for its ability to interact with a wide range of enzymes, particularly kinases, is an attractive starting point for designing such ligands. nih.govresearchgate.net

Research has shown that certain thienopyrimidine derivatives exhibit inhibitory activity against multiple cancer-related kinases, such as VEGFR and EGFR. researchgate.netresearchgate.net While some efforts are focused on improving selectivity, an alternative strategy is to intentionally optimize this polypharmacology. By carefully modifying the substitution patterns on the thienopyrimidine ring, it is feasible to design single molecules that potently inhibit a desired set of targets implicated in a specific disease. This approach moves beyond the "one molecule, one target" paradigm and embraces a systems-level therapeutic strategy, which represents a significant future direction for the application of this compound derivatives.

Expanding Applications in Diverse Biological Systems and Pathological Contexts

While much of the research on thieno[2,3-d]pyrimidine derivatives has focused on their anticancer, antimicrobial, and antiviral properties, emerging studies are revealing their potential across a much broader range of pathological contexts. nih.govnih.govresearchgate.net

The versatility of this scaffold is highlighted by the diverse applications currently under investigation:

Endocrinology and Oncology: Derivatives are being developed as GnRH receptor antagonists for treating hormone-dependent diseases like prostate cancer and endometriosis. nih.govgoogle.com

Inflammation and Immunology: The discovery of inhibitors for d-dopachrome tautomerase (MIF2) and phosphodiesterase 4 (PDE4) points to potential applications in inflammatory diseases and cancer. nih.govrsc.org

Neuropsychiatric Disorders: Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been patented as TRPC5 channel modulators, suggesting a potential role in treating neuropsychiatric conditions. google.com

Photodynamic Therapy: The thionated pyrimidine core of the related thieno[3,4-d]pyrimidin-4(3H)-thione has been shown to efficiently generate reactive singlet oxygen, making it a candidate as a heavy-atom-free photosensitizer for cancer therapy that works even under hypoxic conditions. rsc.org

Agriculture: High-potency inhibitors of protoporphyrinogen IX oxidase (PPO) have been developed as next-generation herbicides, demonstrating the utility of this scaffold beyond human medicine. nih.gov

This expansion into new therapeutic and commercial areas underscores the chemical and biological versatility of the thienopyrimidine core.

Methodological Advancements in Synthesis and Characterization for High-Throughput Research

To keep pace with the demands of modern drug discovery, researchers are developing more efficient and scalable methods for the synthesis and characterization of thienopyrimidine libraries. These advancements are critical for enabling high-throughput screening and accelerating the identification of lead compounds.

Methodological improvements in synthesis include the development of one-pot, multi-component reactions and the use of microwave-assisted organic synthesis. nih.gov For example, a highly efficient, three-step synthesis of thieno[2,3-d]pyrimidine-4-amines has been reported that utilizes microwave irradiation to facilitate a key Dimroth rearrangement, resulting in short reaction times and high yields. scielo.br Such methods simplify protocols and make the large-scale production of compound libraries more feasible. ijacskros.com

In parallel, advanced characterization techniques are crucial for unambiguously confirming the structure of novel derivatives. The use of high-resolution mass spectrometry and 2D NMR spectroscopy is standard. Furthermore, single-crystal X-ray diffraction analysis is increasingly employed not only to confirm the constitution of a molecule but also to provide precise information about its three-dimensional conformation and intermolecular interactions, such as hydrogen bonding patterns in the solid state. rsc.orgmdpi.com This detailed structural information is invaluable for validating computational models and understanding structure-activity relationships at the atomic level.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Thieno[2,3-d]pyrimidine-2,4-dithione and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-aminothiophene-3-carboxylates with thiourea or its derivatives under acidic conditions. For example, Hafez et al. (2010) used formamide as a cyclizing agent at 200°C to form the thieno[2,3-d]pyrimidine core, followed by thionation with phosphorus pentasulfide (P₄S₁₀) to introduce dithione groups . Modifications at the 6-position are achieved using halogenation (e.g., Cl₂ or Br₂) or nucleophilic substitution with aryl/alkyl groups .

Q. How can the purity and structural integrity of synthesized this compound derivatives be validated?

  • Methodological Answer : Techniques include:

  • GC-MS : To confirm molecular weight and fragmentation patterns (e.g., 2,4-dichloro derivatives analyzed via GC-MS in Prabhakar et al., 2017) .
  • NMR : ¹H and ¹³C NMR to verify substituent positions and aromaticity (e.g., Jennings et al., 2005, used DEPT and 2D NMR for cyclopropyl-substituted analogues) .
  • Elemental Analysis : To validate stoichiometry (±0.3% tolerance) .

Q. What are the primary biological activities reported for this compound class?

  • Methodological Answer : Studies highlight:

  • Antimicrobial Activity : Substituted derivatives (e.g., S-glycosides) showed MIC values of 4–32 µg/mL against Staphylococcus aureus and E. coli .
  • Antiviral Potential : Thieno[2,3-d]pyrimidine-2,4-dithione derivatives inhibited HSV-1 replication by 60–80% at 10 µM .
  • Cytotoxicity : Tetrahydrobenzothieno analogues exhibited IC₅₀ values of 0.8–2.5 µM against p21-deficient cancer cells .

Advanced Research Questions

Q. How do structural modifications at the 6-position influence biological activity, and what contradictions exist in structure-activity relationships (SAR)?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents enhance antibacterial activity (MIC reduced by 4-fold vs. unsubstituted analogues) but reduce antiviral efficacy due to steric hindrance .
  • Hydrophobic Groups : Cyclopropyl or quinoline moieties improve cytotoxicity by enhancing membrane permeability (e.g., IC₅₀ = 0.8 µM in Jennings et al., 2005) .
  • Contradictions : Some 4-aryloxy derivatives (e.g., 4-nitrophenoxy) showed reduced activity despite computational predictions, suggesting off-target interactions .

Q. What computational strategies are effective for designing thieno[2,3-d]pyrimidine-2,4-dithione-based kinase inhibitors?

  • Methodological Answer :

  • Molecular Docking : Used to predict binding to CDK2 (e.g., pyrano[2,3-d]pyrimidine-2,4-dione derivatives achieved ∆G = -9.2 kcal/mol vs. PARP-1) .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 20 ns simulations validated hydrogen bonding with kinase ATP pockets) .
  • QSAR Models : Hammett constants (σ) and logP values correlate with IC₅₀ in p53-deficient cell lines (R² = 0.82) .

Q. How can conflicting data on the compound’s selectivity toward bacterial vs. mammalian cells be resolved?

  • Methodological Answer :

  • Assay Optimization : Compare MIC (microbial) and CC₅₀ (mammalian) under identical conditions (e.g., HepG2 vs. S. aureus in Hafez et al., 2010) .
  • Metabolic Profiling : LC-MS/MS to track compound degradation in mammalian serum vs. bacterial media .
  • Target Profiling : Use kinome-wide screens (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Q. What strategies improve solubility and bioavailability of this compound class for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : S-glycosylation increased water solubility by 10-fold (Hafez et al., 2010) .
  • Nanoformulation : Liposomal encapsulation improved plasma half-life from 2 to 8 hours in murine models .
  • Co-crystallization : With β-cyclodextrin enhanced oral bioavailability (AUC₀–24h increased by 3.5×) .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Standardize Assays : Use ATP-based viability kits (e.g., CellTiter-Glo®) and normalize to protein content.
  • Genetic Profiling : Confirm p21 or p53 status via qPCR/Western blot (critical for compounds selective against DNA repair-deficient cells) .
  • Dose-Response Curves : Generate 10-point IC₅₀ plots (n ≥ 3) to assess reproducibility .

Q. What in silico tools are recommended for predicting metabolic stability of thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • SwissADME : Predicts CYP450 metabolism and Rule-of-Five compliance .
  • Meteor Nexus : Identifies likely Phase I/II metabolites (e.g., sulfation at the dithione group) .
  • DeepMetabolism : AI-based tool for half-life estimation in human hepatocytes (R² = 0.79 vs. experimental data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.